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Compound of Interest

Compound Name: Ethyl 4-oxobutanoate

Cat. No.: B158675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ethyl 4-oxobutanoate
and ethyl acetoacetate, two important keto esters in organic synthesis. The comparison

focuses on key reactions central to carbon-carbon bond formation, including enolate

generation, aldol condensation, Claisen condensation, and Michael addition. This document

aims to provide an objective analysis supported by structural comparison and established

principles of chemical reactivity, supplemented with experimental data where available.

Structural and Electronic Properties
Ethyl 4-oxobutanoate and ethyl acetoacetate are constitutional isomers with the molecular

formula C₆H₁₀O₃. However, the placement of the keto group relative to the ester functionality

leads to significant differences in their reactivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b158675?utm_src=pdf-interest
https://www.benchchem.com/product/b158675?utm_src=pdf-body
https://www.benchchem.com/product/b158675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Ethyl 4-oxobutanoate Ethyl Acetoacetate

IUPAC Name ethyl 4-oxobutanoate ethyl 3-oxobutanoate

Structure
![Image of Ethyl 4-

oxobutanoate structure]

![Image of Ethyl acetoacetate

structure]

Functional Groups Aldehyde, Ester Ketone, Ester

Most Acidic Protons α to the aldehyde (C3) α to both carbonyls (C2)

Estimated pKa of most acidic

protons

~16-18 (typical for aldehydes)

[1][2][3]
~11 (in water)[4]

The key distinction lies in the nature of the carbonyl group adjacent to the most acidic protons.

Ethyl 4-oxobutanoate possesses an aldehyde, while ethyl acetoacetate has a ketone. Protons

alpha to an aldehyde are generally more acidic than those alpha to a ketone due to the lesser

electron-donating effect of the hydrogen atom compared to an alkyl group.[2] However, in ethyl

acetoacetate, the methylene protons at the C2 position are flanked by two carbonyl groups,

leading to a significantly lower pKa and the formation of a highly stabilized enolate.

Enolate Formation and Stability
The formation of an enolate is a critical step in many reactions of carbonyl compounds. The

acidity of the α-protons directly influences the ease of enolate formation.

Ethyl Acetoacetate: The α-protons at the C2 position are particularly acidic (pKa ≈ 11) due to

the inductive effect of both adjacent carbonyl groups and the resonance stabilization of the

resulting enolate, where the negative charge is delocalized over two oxygen atoms and one

carbon atom.[4] This makes the formation of its enolate favorable with common bases like

sodium ethoxide.

Ethyl 4-oxobutanoate: This molecule has two sets of α-protons. The protons at C3 (α to the

aldehyde) are more acidic than those at C5 (α to the ester). The pKa of protons α to a typical

aldehyde is in the range of 16-18.[1][2][3] While still acidic enough to be removed by a strong

base, the resulting enolate is less stable than that of ethyl acetoacetate because the negative

charge is delocalized over only one oxygen and one carbon atom.
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The workflow for enolate formation can be visualized as follows:

Ethyl Acetoacetate

Ethyl 4-oxobutanoate

Ethyl Acetoacetate Doubly Stabilized
Enolate

Deprotonation
Base (e.g., NaOEt)

Ethyl 4-oxobutanoate Singly Stabilized
Enolate

Deprotonation
Base (e.g., LDA)

Click to download full resolution via product page

Diagram 1: Enolate Formation Comparison

Comparative Reactivity in Key Synthetic Reactions
The differences in enolate stability and the nature of the carbonyl groups dictate the relative

reactivity of these two compounds in fundamental organic reactions.

Aldol Condensation
The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group.

Ethyl Acetoacetate: Can act as both an enolate donor and an acceptor. However, due to the

high acidity of its α-protons, it readily forms an enolate and is an excellent nucleophile in

mixed aldol reactions.[5]

Ethyl 4-oxobutanoate: Can also act as both a donor and an acceptor. As an acceptor, its

aldehyde carbonyl is more electrophilic and less sterically hindered than the ketone carbonyl

of ethyl acetoacetate, making it more reactive towards nucleophilic attack. As a donor, it can

form an enolate at the C3 position. It has the potential to undergo intramolecular aldol

condensation to form a five-membered ring, although this would be in competition with

intermolecular reactions.[6][7]
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Diagram 2: Aldol Reaction Pathways

Claisen Condensation
The Claisen condensation involves the reaction between two ester molecules to form a β-keto

ester.

Ethyl Acetoacetate: Does not undergo a standard self-Claisen condensation as it is already a

β-keto ester. It can, however, participate in mixed Claisen condensations as the nucleophilic

component.

Ethyl 4-oxobutanoate: The protons α to the ester at C5 are not sufficiently acidic to be

readily removed by typical bases like sodium ethoxide for an efficient intermolecular Claisen

condensation. Stronger, non-nucleophilic bases like LDA would be required. Intramolecularly,

if the molecule were a diester, a Dieckmann condensation could occur to form a cyclic β-keto

ester.[8][9]

Michael Addition
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In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound.

Ethyl Acetoacetate: The highly stabilized enolate of ethyl acetoacetate is an excellent

Michael donor. It readily undergoes conjugate addition to a wide range of Michael acceptors.

[10][11]

Ethyl 4-oxobutanoate: The enolate derived from the C3 protons can also act as a Michael

donor. However, due to its lower stability, it may be less reactive than the enolate of ethyl

acetoacetate.

Potential Michael Donors

Enolate Donor

α,β-Unsaturated Carbonyl
(Michael Acceptor)

1,5-Dicarbonyl Compound
(Michael Adduct)

EAA Enolate
(Highly Stable)

Conjugate Addition

EOB Enolate
(Less Stable)

Conjugate Addition

Click to download full resolution via product page

Diagram 3: Michael Addition Comparison

Experimental Protocols
Detailed experimental protocols for reactions involving ethyl 4-oxobutanoate as the primary

enolate donor are not readily available in the surveyed literature. Therefore, the following

protocols for ethyl acetoacetate serve as representative examples of these key

transformations.

Protocol 1: Alkylation of Ethyl Acetoacetate (Acetoacetic Ester Synthesis)
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Objective: To synthesize an α-alkylated β-keto ester.

Materials:

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Ethyl acetoacetate

Alkyl halide (e.g., ethyl bromide)

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol

under an inert atmosphere.

Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at room

temperature to form the sodium enolate.

The alkyl halide is then added, and the mixture is heated to reflux for several hours.

After cooling, the reaction mixture is poured into water, and the product is extracted with

diethyl ether.

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the

solvent is removed under reduced pressure.

The crude product is purified by fractional distillation.

Protocol 2: Michael Addition of Ethyl Acetoacetate to an α,β-Unsaturated Ketone

Objective: To synthesize a 1,5-dicarbonyl compound.
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Materials:

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Ethyl acetoacetate

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

Diethyl ether

Dilute hydrochloric acid

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

To a solution of sodium ethoxide in anhydrous ethanol, ethyl acetoacetate is added dropwise

with stirring.

The α,β-unsaturated ketone is then added slowly to the enolate solution at a low temperature

(e.g., 0 °C).

The reaction mixture is stirred at room temperature for several hours.

The mixture is then neutralized with dilute hydrochloric acid.

The product is extracted with diethyl ether.

The organic extract is washed with saturated aqueous sodium bicarbonate solution and

brine, then dried over anhydrous sodium sulfate.

The solvent is evaporated, and the product is purified by chromatography or distillation.

Summary of Comparative Reactivity
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Reaction
Ethyl 4-
oxobutanoate

Ethyl Acetoacetate
Key Differentiating
Factors

Enolate Formation

Forms a singly

stabilized enolate at

C3 (α to aldehyde).

Requires a strong

base.

Forms a highly stable,

doubly resonance-

stabilized enolate at

C2. Readily formed

with common bases.

Stability of the

resulting enolate.

Aldol Condensation

Good electrophile

(aldehyde). Can act

as a nucleophile.

Potential for

intramolecular

reaction.

Good nucleophile.

Can act as an

electrophile (ketone).

Electrophilicity of the

carbonyl group and

potential for

intramolecular

reaction in ethyl 4-

oxobutanoate.

Claisen Condensation

Not favored due to the

low acidity of protons

α to the ester.

Does not undergo

self-condensation.

Can act as a

nucleophile in mixed

Claisen reactions.

Acidity of protons

alpha to the ester

group.

Michael Addition

Can act as a Michael

donor, but the enolate

is less stable.

Excellent Michael

donor due to the

formation of a highly

stabilized enolate.[10]

[11]

Stability and

nucleophilicity of the

enolate.

Conclusion
In summary, the reactivity of ethyl acetoacetate is dominated by the presence of the highly

acidic methylene protons between its two carbonyl groups, leading to the ready formation of a

stable enolate that is an excellent nucleophile in a variety of carbon-carbon bond-forming

reactions. In contrast, ethyl 4-oxobutanoate's reactivity is characterized by the presence of a

more electrophilic aldehyde group and less acidic α-protons for enolate formation. While it can

participate in similar reactions, the conditions required and the stability of the intermediates

differ significantly, making ethyl acetoacetate generally the more versatile and widely used

building block for enolate-based syntheses. The choice between these two isomers in a
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synthetic strategy will depend on the desired reactivity, with ethyl 4-oxobutanoate being a

better choice when a highly reactive electrophilic aldehyde center is required, and ethyl

acetoacetate being superior for generating a stable and potent carbon nucleophile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]

3. chem.libretexts.org [chem.libretexts.org]

4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

5. Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-
(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base - Buchler GmbH
[buchler-gmbh.com]

6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

7. chem.libretexts.org [chem.libretexts.org]

8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

9. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. chem.libretexts.org [chem.libretexts.org]

11. Ethyl 3-[ethyl(formyl)amino]propanoate | C8H15NO3 | CID 91159637 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Ethyl 4-
oxobutanoate and Ethyl Acetoacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158675#comparative-reactivity-of-ethyl-4-
oxobutanoate-vs-ethyl-acetoacetate]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b158675?utm_src=pdf-body
https://www.benchchem.com/product/b158675?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Reactivity_of_Alpha_Hydrogens/Acidity_of_Alpha_Hydrogens_and_Keto-enol_Tautomerism
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch21/ch21-2.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/23%3A_Alpha_Substitutions_and_Condensations_of_Carbonyl_Compounds/23.01%3A__Relative_Acidity_of_alpha-Hydrogens
https://cdn.vanderbilt.edu/vu-wordpress-0/wp-content/uploads/sites/210/2017/04/19175235/Ch20.pdf
https://www.buchler-gmbh.com/reaction/michael-addition-intramolecular-cyclization-ethyl-4-chloro-3-oxobutanoate-nitroalkenes-4-1-substituted-2-nitroethyl-5-ethoxyfuran-32h-one-cupreine-base/
https://www.buchler-gmbh.com/reaction/michael-addition-intramolecular-cyclization-ethyl-4-chloro-3-oxobutanoate-nitroalkenes-4-1-substituted-2-nitroethyl-5-ethoxyfuran-32h-one-cupreine-base/
https://www.buchler-gmbh.com/reaction/michael-addition-intramolecular-cyclization-ethyl-4-chloro-3-oxobutanoate-nitroalkenes-4-1-substituted-2-nitroethyl-5-ethoxyfuran-32h-one-cupreine-base/
https://www.chemistrysteps.com/intramolecular-aldol-reactions/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Carbonyl_Condensation_Reactions/23.06%3A_Intramolecular_Aldol_Reactions
http://colapret.cm.utexas.edu/courses/N_19.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-oxobutanoate
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/23%3A_Carbonyl_Condensation_Reactions/23.10%3A_Conjugate_Carbonyl_Additions_-_The_Michael_Reaction
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-_ethyl_formyl_amino_propanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-_ethyl_formyl_amino_propanoate
https://www.benchchem.com/product/b158675#comparative-reactivity-of-ethyl-4-oxobutanoate-vs-ethyl-acetoacetate
https://www.benchchem.com/product/b158675#comparative-reactivity-of-ethyl-4-oxobutanoate-vs-ethyl-acetoacetate
https://www.benchchem.com/product/b158675#comparative-reactivity-of-ethyl-4-oxobutanoate-vs-ethyl-acetoacetate
https://www.benchchem.com/product/b158675#comparative-reactivity-of-ethyl-4-oxobutanoate-vs-ethyl-acetoacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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